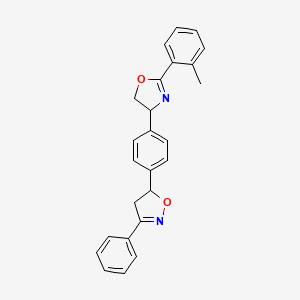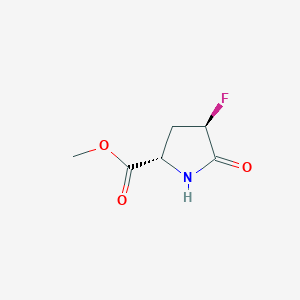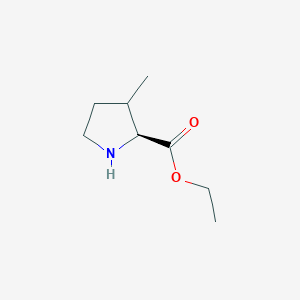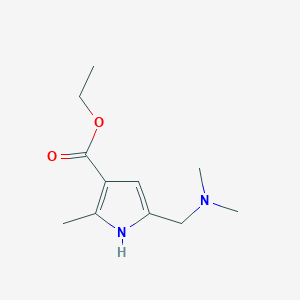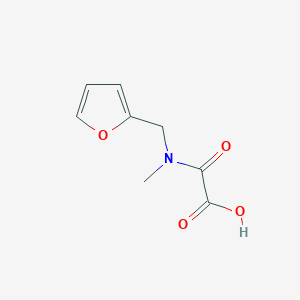
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 1H-pyrrol-1-amine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
4-Ethoxybenzaldehyde+1H-pyrrol-1-amine→this compound+H2O
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
化学反应分析
Types of Reactions
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of 4-ethoxybenzaldehyde and 1H-pyrrol-1-amine.
Substitution: Formation of substituted derivatives depending on the reagents used.
科学研究应用
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of liquid crystal materials and other advanced materials.
作用机制
The mechanism of action of N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(4-Methoxybenzylidene)-1H-pyrrol-1-amine
- N-(4-Ethoxybenzylidene)-4-butylaniline
- N-(4-Methoxybenzylidene)-4-butylaniline
Uniqueness
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine is unique due to its specific ethoxy substitution on the benzylidene group, which can influence its electronic properties and reactivity. This substitution can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
(E)-1-(4-ethoxyphenyl)-N-pyrrol-1-ylmethanimine |
InChI |
InChI=1S/C13H14N2O/c1-2-16-13-7-5-12(6-8-13)11-14-15-9-3-4-10-15/h3-11H,2H2,1H3/b14-11+ |
InChI 键 |
HBJBGYCLXDXPTI-SDNWHVSQSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C=CC=C2 |
规范 SMILES |
CCOC1=CC=C(C=C1)C=NN2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B12873047.png)
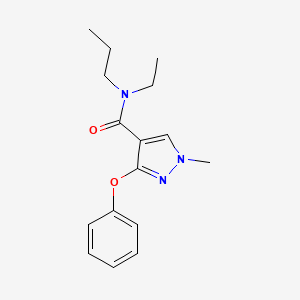
![Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12873054.png)

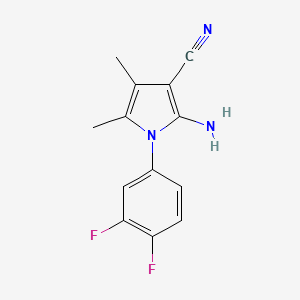
![2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12873076.png)
![2-Chlorobenzo[d]oxazole-5-sulfonamide](/img/structure/B12873081.png)
![2-Chloro-4-ethylbenzo[d]oxazole](/img/structure/B12873082.png)
